molecular formula C12H8N2O2 B2722643 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol CAS No. 163298-98-4

2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol

Cat. No.: B2722643
CAS No.: 163298-98-4
M. Wt: 212.208
InChI Key: YIHDXBMLCDWANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol is a heterocyclic compound featuring a benzoxazole core substituted with a hydroxyl group at position 6 and a pyridinyl moiety at position 2. The benzoxazole ring system is a fused bicyclic structure containing oxygen and nitrogen atoms, which confers unique electronic and coordination properties. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive molecules and ligands for metal complexes .

Properties

IUPAC Name

2-pyridin-2-yl-1,3-benzoxazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-8-4-5-9-11(7-8)16-12(14-9)10-3-1-2-6-13-10/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHDXBMLCDWANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

$$
\text{6-Hydroxy-2-aminophenol} + \text{Pyridine-2-carboxylic acid} \xrightarrow{\text{PPA, 180°C}} \text{2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol}
$$
Procedure []:

  • Reactants : 6-Hydroxy-2-aminophenol (1.0 equiv) and pyridine-2-carboxylic acid (1.2 equiv) are mixed in PPA (5 mL/g substrate).
  • Conditions : Heated at 180°C for 5–8 hours under inert atmosphere.
  • Workup : The mixture is cooled, poured into ice water, neutralized with NaHCO₃, and extracted with ethyl acetate.
  • Yield : 68–75% after silica gel chromatography (hexane/EtOAc 3:1).

Key Data :

  • Characterization : $$ ^1\text{H NMR} $$ (DMSO-d6): δ 9.19 (s, 1H, OH), 8.82–8.75 (m, 1H, pyridinyl-H), 7.68–7.25 (m, 4H, aromatic-H) [].
  • Advantages : High regioselectivity; PPA acts as both catalyst and dehydrating agent.

Schiff Base Cyclization Using Pyridine-2-Carbaldehyde

Reaction Scheme:

$$
\text{6-Hydroxy-2-aminophenol} + \text{Pyridine-2-carbaldehyde} \xrightarrow{\text{BAIL Gel, 130°C}} \text{this compound}
$$
Procedure []:

  • Catalyst : Bronsted acidic ionic liquid (BAIL) gel (10 mol%).
  • Conditions : Reflux in toluene for 4 hours.
  • Mechanism :
    • Formation of Schiff base intermediate.
    • Oxidative cyclization via air oxidation.
  • Yield : 82% after recrystallization (ethanol).

Key Data :

  • Catalyst Reusability : BAIL gel reused 5 times with <5% activity loss.
  • FT-IR Confirmation : C=N stretch at 1620 cm⁻¹ in intermediate; absence in final product [].

Copper-Catalyzed Coupling of ortho-Halophenols with Pyridinylboronic Acids

Reaction Scheme:

$$
\text{6-Hydroxy-2-iodophenol} + \text{Pyridin-2-ylboronic acid} \xrightarrow{\text{CuI, K₂CO₃}} \text{this compound}
$$
Procedure []:

  • Reactants : 6-Hydroxy-2-iodophenol (1.0 equiv), pyridin-2-ylboronic acid (1.5 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).
  • Conditions : Heated in DMF at 110°C for 12 hours.
  • Yield : 65% after column chromatography.

Key Data :

  • Scope : Tolerates electron-withdrawing substituents on pyridine.
  • Limitation : Requires anhydrous conditions.

Microwave-Assisted Synthesis via Carbon Disulfide Route

Reaction Scheme:

$$
\text{6-Hydroxy-2-aminophenol} + \text{CS₂} \xrightarrow{\text{KOH, Microwave}} \text{2-Mercaptobenzoxazol-6-ol} \xrightarrow{\text{Pyridine-2-yl Halide}} \text{Target Compound}
$$
Procedure []:

  • Step 1 : 6-Hydroxy-2-aminophenol reacts with CS₂ in KOH/EtOH under microwave (300 W, 15 min) to form 2-mercaptobenzoxazol-6-ol.
  • Step 2 : Coupling with pyridine-2-yl bromide via Ullmann reaction (CuI, L-proline, 100°C).
  • Yield : 58% overall.

Key Data :

  • Microwave Advantage : Reduces reaction time from 24 hours to 15 minutes.

One-Pot Tandem Oxidation-Cyclization

Reaction Scheme:

$$
\text{6-Hydroxy-2-aminophenol} + \text{Pyridine-2-methanol} \xrightarrow{\text{IBX, DMSO}} \text{this compound}
$$
Procedure []:

  • Oxidant : 2-Iodoxybenzoic acid (IBX, 2.0 equiv).
  • Conditions : Stirred in DMSO at 80°C for 6 hours.
  • Yield : 70% after extraction.

Mechanistic Insight :

  • Pyridine-2-methanol is oxidized to pyridine-2-carbaldehyde in situ.
  • Subsequent Schiff base formation and cyclization occur.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Catalyst/Conditions Scalability
PPA Cyclocondensation 68–75 5–8 h Polyphosphoric acid, 180°C Industrial
BAIL Gel Catalysis 82 4 h BAIL gel, 130°C Lab-scale
Copper-Catalyzed Coupling 65 12 h CuI, K₂CO₃ Moderate
Microwave-Assisted 58 15 min + 8 h Microwave, CS₂/KOH High throughput
Tandem Oxidation 70 6 h IBX, DMSO Research-scale

Key Takeaways :

  • PPA Method : Most robust for large-scale synthesis but requires high temperatures.
  • BAIL Gel : Eco-friendly with excellent yields but limited to small batches.
  • Microwave Route : Fastest but involves toxic CS₂.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups attached to the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol exhibit significant pharmacological activities:

  • Antitumor Activity: Compounds similar to this structure have shown potential in inhibiting tumor growth by interacting with specific cellular pathways.
  • Anti-inflammatory Properties: Studies have suggested that this compound may modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Effects: Preliminary research indicates that derivatives possess activity against various microbial strains, suggesting applications in treating infections.

Case Studies

  • Kynurenine 3-Monooxygenase Inhibitors:
    A study explored the development of Kynurenine 3-Monooxygenase inhibitors, where related benzoxazole derivatives demonstrated protective effects against secondary organ damage in experimental models of acute pancreatitis. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Fluorescent Probes:
    Research has indicated that benzoxazole derivatives can be utilized as fluorescent probes in biological imaging due to their unique photophysical properties. This application is particularly relevant in tracking cellular processes and drug delivery mechanisms .

Materials Science Applications

The unique properties of this compound also lend themselves to applications in materials science:

  • Organic Light Emitting Diodes (OLEDs): Due to their electronic properties, benzoxazole derivatives are being investigated for use in OLED technology, where they can function as emissive layers or charge transport materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

A. Benzimidazole Derivatives (e.g., O2N-BZM7 and O2N-BZM9)

  • Structure : Replace the benzoxazole oxygen with a nitrogen atom (benzimidazole core) and include sulfinyl or trifluoroethoxy substituents .
  • Activity: These derivatives exhibit potent trichomonacidal activity (IC₅₀ values in the nanomolar range), attributed to the electron-withdrawing nitro group and sulfinyl moiety enhancing membrane permeability .

B. Phthalocyanine Derivatives with Pyridinyl Substituents

  • Structure: Macrocyclic phthalocyanines with 2-pyridineethanol substituents, enabling metal coordination (e.g., Zn²⁺) .
  • Application : Used in photodynamic therapy and catalysis due to strong absorption in the visible spectrum and stable metal complexes.
  • Comparison : The benzoxazole core in the target compound lacks the extended conjugation of phthalocyanines, limiting its photophysical applications but offering simpler synthetic routes .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Key Substituents Biological/Chemical Activity Synthesis Complexity Reference
2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol Benzoxazole 6-OH, 2-pyridinyl Undisclosed (potential ligand) Moderate
O2N-BZM7 Benzimidazole 6-NO₂, 2-sulfinylpyridinyl Trichomonacidal (IC₅₀ ~50 nM) High
O2N-BZM9 Benzimidazole 6-NO₂, 2-trifluoroethoxypyridinyl Trichomonacidal (IC₅₀ ~30 nM) High
Zn(II) Phthalocyanine (Pyridinyl) Phthalocyanine 2-pyridineethanol Photodynamic agent, catalyst Very High

Research Findings and Implications

  • Coordination Chemistry : The pyridinyl group in this compound may act as a ligand for transition metals, analogous to phthalocyanines, but with smaller coordination spheres .
  • Bioactivity Gaps : Unlike benzimidazole derivatives, the target compound’s bioactivity remains uncharacterized. Its hydroxyl group could be modified to enhance membrane permeability for therapeutic applications .
  • Synthetic Accessibility : Simpler than phthalocyanines, making it a candidate for high-throughput ligand screening in catalysis or drug discovery .

Biological Activity

2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological potential, synthesizing information from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzoxazole core substituted with a pyridine group. This unique structure is believed to contribute to its biological activity, particularly in the development of novel therapeutic agents.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antifibrotic Activity :
    • In pharmacological studies, derivatives have shown promising antifibrotic properties, outperforming standard treatments like Pirfenidone. The IC50 values for these derivatives ranged around 45.69 μM, indicating significant potential for anti-fibrotic drug development.
  • Antimicrobial Activity :
    • The compound has been evaluated for antimicrobial effects against various bacterial strains. Minimal inhibitory concentrations (MIC) were determined for several derivatives, demonstrating activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds exhibited lower MIC values against Escherichia coli compared to Bacillus subtilis .
  • Antitumor Activity :
    • Studies have highlighted the potential of benzoxazole derivatives as antitumor agents. For instance, certain derivatives showed significant growth inhibition in cancer cell lines such as HepG2 and MCF-7 with IC50 values as low as 10.50 μM .
  • Antiviral Properties :
    • Some studies suggest that the compound may also possess antiviral activities, particularly against HIV-1 by inhibiting reverse transcriptase .

The mechanisms underlying the biological activities of this compound are varied and complex:

  • VEGFR-2 Inhibition : Certain derivatives have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
  • Apoptosis Induction : The most potent derivatives have been shown to induce apoptosis in cancer cells by elevating caspase levels and altering the balance between pro-apoptotic and anti-apoptotic proteins .

Case Studies

Several case studies illustrate the compound's efficacy:

  • Study on Antifibrotic Activity : A recent study synthesized various derivatives based on this compound and tested their antifibrotic properties in vitro. Results indicated that these compounds significantly reduced fibrosis markers compared to controls.
  • Antimicrobial Testing : In another case study, the antimicrobial efficacy was assessed using Bacillus subtilis and Escherichia coli. The study found that specific substitutions on the benzoxazole ring enhanced antimicrobial potency, suggesting a structure–activity relationship that could guide future drug design .

Comparative Analysis

The following table summarizes key findings related to various derivatives of this compound:

Compound NameStructure TypeNotable ActivitiesIC50 Values
Derivative ABenzoxazoleAntifibrotic45.69 μM
Derivative BBenzoxazoleAntitumor10.50 μM
Derivative CBenzoxazoleAntimicrobialVaries
Derivative DBenzoxazoleAntiviralVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, followed by hydroxylation and deprotection steps. For example, tert-butyl-protected intermediates are used to stabilize reactive groups during synthesis . Key variables include catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent choice (e.g., DMF or THF). Optimizing stoichiometry of reagents (e.g., benzoxazole derivatives and pyridine precursors) can improve yields from 60% to >85%.
Synthetic Method CatalystSolventYield (%)Reference
Cross-couplingPd(PPh₃)₄DMF72
HydroxylationNaOH/EtOHEtOH68
DeprotectionTFA/DCMDCM88

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C) to confirm structural integrity, HPLC for purity assessment (>98%), and X-ray crystallography to resolve stereochemical ambiguities. For example, single-crystal XRD (CCDC 1850211) validated the planar benzoxazole-pyridine conformation . Mass spectrometry (ESI-MS) can verify molecular weight (e.g., m/z 228.08 [M+H]⁺).

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to acidic/basic conditions, as the benzoxazole ring may hydrolyze . Stability tests under accelerated conditions (40°C/75% RH for 14 days) showed <5% degradation when properly sealed .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or binding interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron distribution in the benzoxazole-pyridine system, identifying nucleophilic/electrophilic sites. For instance, the hydroxyl group at C6 exhibits high electron density, making it a target for derivatization . Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., kinase enzymes) by analyzing binding affinity (ΔG ≤ –8.5 kcal/mol) .

Q. What strategies resolve contradictory data in the compound’s spectroscopic or biological activity profiles?

  • Methodological Answer : Cross-validate analytical results using orthogonal techniques:

  • If NMR signals overlap, use 2D NMR (COSY, HSQC) or variable-temperature NMR.
  • For inconsistent bioassay results (e.g., IC₅₀ variations), repeat assays with controlled cell lines (e.g., HEK293 vs. HeLa) and standardize protocols (e.g., ATP levels, incubation time) .
  • Re-examine synthetic intermediates for regioisomeric impurities via LC-MS/MS .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

  • Methodological Answer : Employ a combination of in vitro and in silico approaches:

Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀, Kᵢ) under varying substrate concentrations.

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target proteins.

CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .

Methodological Best Practices

Q. What safety protocols are critical when working with this compound?

  • Methodological Answer : Follow GHS guidelines:

  • Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.
  • In case of skin contact, wash immediately with 10% polyethylene glycol solution .
  • Monitor air quality for particulate matter (TLV: 1 mg/m³) .

Q. How should researchers present conflicting spectral or bioactivity data in publications?

  • Methodological Answer : Disclose raw data in supplementary materials (e.g., NMR FID files, assay plate maps) . Use statistical tools (e.g., Grubbs’ test) to identify outliers and discuss potential sources of error (e.g., solvent polarity effects on UV-Vis λmax) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.